molecular formula C10H12N2 B12108702 (3,5-Dimethylanilino)acetonitrile CAS No. 116366-96-2

(3,5-Dimethylanilino)acetonitrile

Cat. No.: B12108702
CAS No.: 116366-96-2
M. Wt: 160.22 g/mol
InChI Key: JPYLAPSISUPKAC-UHFFFAOYSA-N
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Description

Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is an organic compound with the molecular formula C10H12N2. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-[(3,5-dimethylphenyl)amino] group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- typically involves the reaction of 3,5-dimethylaniline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include substituted acetonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

116366-96-2

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(3,5-dimethylanilino)acetonitrile

InChI

InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3

InChI Key

JPYLAPSISUPKAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC#N)C

Origin of Product

United States

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